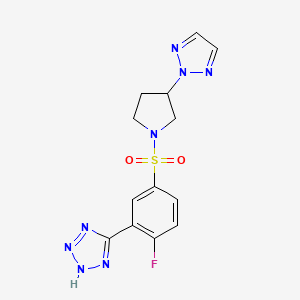

5-(5-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)-2-fluorophenyl)-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(5-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)-2-fluorophenyl)-1H-tetrazole” is a type of 1H-1,2,3-triazole analog . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of this type of triazole analogs involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material for the synthesis of triazole was (S)-(-) ethyl lactate . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of this compound was characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .Aplicaciones Científicas De Investigación

Radiotracer Development for PET Imaging

Research into the development of radiotracers for positron emission tomography (PET) imaging has involved compounds with structures related to tetrazoles. For instance, efforts to develop a serotonin 5-HT(7) radiotracer led to the synthesis of compounds involving sulfonylpyrrolidine and fluorobenzene components, similar to the structure of interest, although specific delineation for the 5-HT(7) receptor was not achieved (Andriès et al., 2010).

Antimicrobial Activity

The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has shown potential antimicrobial activities. Compounds with triazole and tetrazole functionalities have been evaluated for their efficacy against various microbes, indicating the broad biological activity spectrum that such structures may offer (Bayrak et al., 2009).

Anticancer and Enzyme Inhibition

Research has also explored tetrazole derivatives for their anticancer properties and enzyme inhibition capabilities. For example, chalcone-imide derivatives linked to pyrrole-2,5-diones showed significant cytotoxic activities against various cancer cell lines, alongside inhibitory actions against specific enzymes (Kocyigit et al., 2018). Such studies highlight the potential of tetrazole-containing compounds in drug development for cancer treatment.

Antitubercular Agents

Docking simulations and biological evaluations have been conducted on benzene sulfonamide pyrazole oxadiazole derivatives, revealing potential as antimicrobial and antitubercular agents. These studies suggest the capability of tetrazole and triazole derivatives to act against specific bacterial strains, including Mycobacterium tuberculosis (Shingare et al., 2022).

Anti-inflammatory Agents

Compounds incorporating tetrazole structures have been synthesized and evaluated for their anti-inflammatory activity. The design and synthesis of novel 1,2,3-triazole linked tetrazoles, for instance, have demonstrated significant anticancer activity, further supporting the utility of such chemical frameworks in developing new therapeutic agents (Dunga et al., 2022).

Mecanismo De Acción

Direcciones Futuras

The synthesized compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This suggests potential future directions in the development of pharmaceuticals targeting the carbonic anhydrase-II enzyme.

Propiedades

IUPAC Name |

5-[2-fluoro-5-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylphenyl]-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN8O2S/c14-12-2-1-10(7-11(12)13-17-19-20-18-13)25(23,24)21-6-3-9(8-21)22-15-4-5-16-22/h1-2,4-5,7,9H,3,6,8H2,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFINXAZIAKPPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2451431.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2451434.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2451437.png)

![[4-(2-Methylpropoxy)phenyl]methanol](/img/structure/B2451438.png)

![ETHYL 4-(4-CHLOROPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B2451441.png)

![2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451447.png)